Ac-Atovaquone Identification as the Key Long-Acting Injectable Prodrug Candidate (mCBE161)
Ac-Atovaquone has been identified in a peer-reviewed study as the optimal long-acting injectable (LAI) prodrug candidate among a series of synthesized Atovaquone derivatives, designated as mCBE161 [1]. This selection was based on a head-to-head comparison of multiple prodrugs where Ac-Atovaquone demonstrated a superior combination of physicochemical properties and pharmacokinetic performance, achieving sustained plasma concentrations of Atovaquone above the established therapeutic threshold for up to 28 days following a single intramuscular injection in a rat model [1].
| Evidence Dimension | Duration of therapeutic plasma concentration maintenance after a single IM dose |
|---|---|
| Target Compound Data | 28 days (Ac-Atovaquone / mCBE161) |
| Comparator Or Baseline | Other Atovaquone prodrugs (mCBK068, mCBE058) and Atovaquone free base |
| Quantified Difference | Atovaquone free base does not provide sustained release from an IM depot. mCBK068 showed a shorter duration of release (not explicitly quantified) compared to mCBE161 [1]. |
| Conditions | Pharmacokinetic study in male Sprague-Dawley rats following a single intramuscular injection [1]. |
Why This Matters
This direct evidence establishes Ac-Atovaquone (mCBE161) as the lead compound for developing a long-acting injectable malaria prophylactic, offering a defined and reproducible 28-day release profile critical for designing preclinical efficacy and toxicology studies.
- [1] Bakshi, R. P., et al. (2024). A Prodrug Strategy to Reposition Atovaquone as a Long-Acting Injectable for Malaria Chemoprotection. ACS Infectious Diseases. View Source
